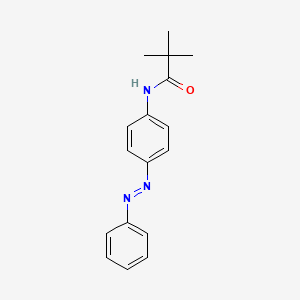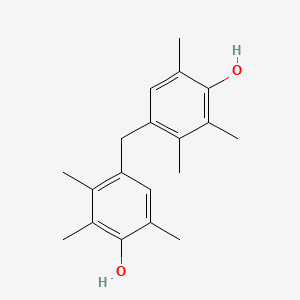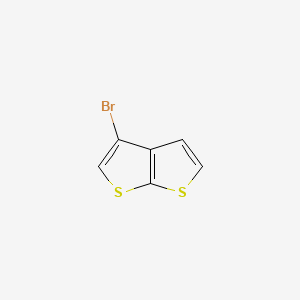
2-Chloro-1-(2-chloroethoxy)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2-chloroethoxy)hexane: is an organic compound with the molecular formula C8H16Cl2O It is a chlorinated ether, characterized by the presence of two chlorine atoms and an ether linkage within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chloroethoxy)hexane typically involves the reaction of 2-chloroethanol with 1-chlorohexane in the presence of a base such as sodium hydroxide . The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the chlorine atom from 1-chlorohexane, forming the desired ether linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as toluene or benzene are often used to facilitate the reaction, and the process is carried out under controlled temperature and pressure conditions to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(2-chloroethoxy)hexane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: It can be oxidized to form corresponding alcohols or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chlorinated compound into hydrocarbons by removing the chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing chlorinated compounds.
Major Products Formed
Nucleophilic Substitution: Products include ethers, amines, and thiols.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include alkanes and alkenes.
Applications De Recherche Scientifique
2-Chloro-1-(2-chloroethoxy)hexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(2-chloroethoxy)hexane involves its interaction with nucleophiles in biological systems. The chlorine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-2-(2-chloroethoxy)ethane
- 2-Chloroethyl ethyl ether
- 2-Chloroethoxyethane
Uniqueness
2-Chloro-1-(2-chloroethoxy)hexane is unique due to its specific structure, which combines a hexane backbone with chlorinated ether functionality. This structural feature imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
89026-54-0 |
|---|---|
Formule moléculaire |
C8H16Cl2O |
Poids moléculaire |
199.11 g/mol |
Nom IUPAC |
2-chloro-1-(2-chloroethoxy)hexane |
InChI |
InChI=1S/C8H16Cl2O/c1-2-3-4-8(10)7-11-6-5-9/h8H,2-7H2,1H3 |
Clé InChI |
GCLABNNQPPHDRB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(COCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


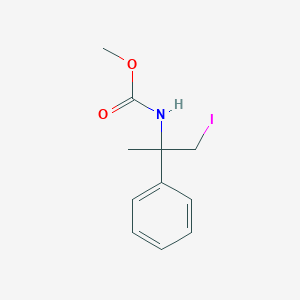
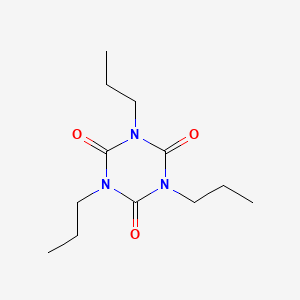
![2-[(5-heptyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic Acid](/img/structure/B14145122.png)

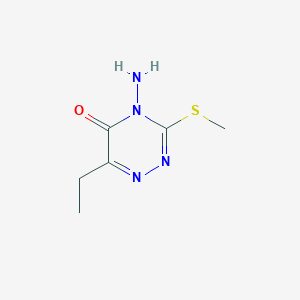
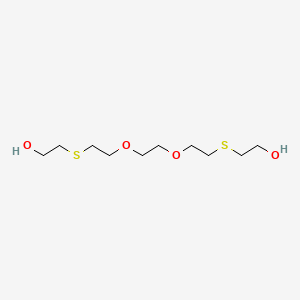
![methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate](/img/structure/B14145150.png)
![Prop-2-en-1-yl 5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B14145151.png)
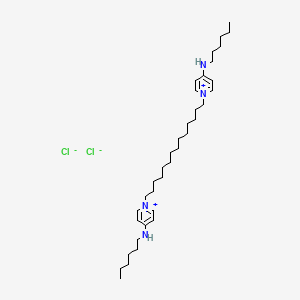
![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B14145164.png)
